4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 4-chloro-substituted benzene core linked via a sulfonamide group to a phenyl ring. The phenyl ring is further substituted with a [3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl group. Key structural elements include:
- Chloro and trifluoromethyl groups: Improve lipophilicity (clogP ~3.5 estimated) and metabolic stability.
Properties
IUPAC Name |
4-chloro-N-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N2O2S/c20-14-3-7-16(8-4-14)29(27,28)26-15-5-1-12(2-6-15)9-18-17(21)10-13(11-25-18)19(22,23)24/h1-8,10-11,26H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFINWCCPLXMTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzenesulfonamide derivatives are effective in the treatment of proliferative diseases such as cancer. They are inhibitors of human carbonic anhydrase B, an enzyme that plays a crucial role in maintaining pH balance in the body and is involved in various biological processes.
Mode of Action
It can be inferred from the structure of the molecule that it might interact with its targets through hydrogen bonding, given the presence of the sulfonamide group. The trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring could potentially improve drug potency by lowering the pK_a of the cyclic carbamate.
Biochemical Pathways
Given that benzenesulfonamide derivatives are known to inhibit human carbonic anhydrase b, it can be inferred that this compound may affect pathways related to pH regulation and various other biological processes where this enzyme plays a role.
Pharmacokinetics
The presence of the trifluoromethyl group and the sulfonamide group could potentially influence the compound’s bioavailability and pharmacokinetic properties.
Result of Action
It is known that benzenesulfonamide derivatives can be effective in the treatment of proliferative diseases such as cancer, suggesting that this compound may have anti-proliferative effects.
Biological Activity
4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, including a trifluoromethyl group. This article explores its biological activity, specifically its effects on various biochemical pathways and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 4-chloro-N-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl]benzamide, and it has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C20H13Cl2F3N2O |
| Molecular Weight | 399.23 g/mol |
| CAS Number | 338956-72-2 |
Research indicates that compounds similar to this compound may target specific enzymes involved in bacterial viability, particularly phosphopantetheinyl transferases (PPTases). These enzymes are crucial for post-translational modification, impacting bacterial cell function and virulence. The hypothesis is that effective antibacterial agents must target both classes of PPTase enzymes to inhibit bacterial proliferation effectively .
Antibacterial Effects
Studies have demonstrated that sulfonamide derivatives can influence cardiovascular parameters, such as perfusion pressure and coronary resistance. An isolated rat heart model was used to assess the biological activity of various benzenesulfonamides, including derivatives of the compound . The results indicated that certain derivatives significantly decreased perfusion pressure compared to controls, suggesting a potential mechanism for cardiovascular modulation .
Interaction with Biomolecules
The theoretical interaction of the compound with calcium channels has been explored using docking studies. For instance, the interaction with amino acid residues in calcium channel proteins could lead to a decrease in vascular resistance and alterations in perfusion pressure, indicating a potential therapeutic role in cardiovascular diseases .
Case Studies and Experimental Findings
-
Study on Perfusion Pressure : A study evaluated the effects of various benzenesulfonamide derivatives on isolated rat hearts. The findings indicated that certain compounds led to significant reductions in perfusion pressure over time:
- Compound Tested : 4-(2-amino-ethyl)-benzenesulfonamide showed a notable decrease in coronary resistance.
- Experimental Design :
The results indicated a time-dependent decrease in perfusion pressure for certain compounds, suggesting their potential utility in managing cardiovascular conditions .Group Compound Dose I Control (Krebs-Henseleit solution only) - II Benzenesulfonamide 0.001 nM III 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide 0.001 nM IV 2-Hydrazinocarbonyl-benzenesulfonamide 0.001 nM V 4-(2-Amino-ethyl)-benzenesulfonamide 0.001 nM VI 4-[3-(4-nitro-phenyl)-ureido]-benzenesulfonamide 0.001 nM
Comparison with Similar Compounds
Core Structure and Linker Variations
Key Observations :
- Solubility: The dimethylaminopropyl group in increases water solubility, whereas the target compound’s unmodified phenyl group reduces it.
Pharmacological and Physicochemical Properties
Analysis :
- Metabolic stability: The target compound’s methylene linker and chloro substituents slow oxidative metabolism compared to , but the dimethylamino group in further extends t₁/₂ via reduced CYP3A4 affinity.
Q & A
Q. What are the key steps in synthesizing 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)benzenesulfonamide?
- Methodological Answer : The synthesis involves multi-step reactions. First, the pyridine core is functionalized via chlorination and trifluoromethyl group introduction (e.g., using CF₃Cu or CF₃I under radical conditions). Next, the pyridinylmethyl group is coupled to the phenyl ring via Ullmann or Suzuki-Miyaura cross-coupling. Finally, sulfonylation is achieved by reacting 4-chlorobenzenesulfonyl chloride with the amine-functionalized intermediate under basic conditions (e.g., pyridine or Et₃N). Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How is the compound characterized to confirm its structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.1 ppm for pyridine and benzene rings) and sulfonamide NH (δ ~10 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .
- IR Spectroscopy : Peaks at ~1334 cm⁻¹ (S=O asymmetric stretch) and ~1160 cm⁻¹ (S=O symmetric stretch) confirm the sulfonamide group. Aromatic C-Cl stretches appear at 750–800 cm⁻¹ .
- X-ray Crystallography : Single-crystal XRD resolves bond lengths and angles, critical for confirming stereoelectronic effects (e.g., planarity of the sulfonamide group) .
Q. What biochemical pathways are potentially targeted by this compound?
- Methodological Answer : Structural analogs (e.g., sulfonamides with pyridine motifs) inhibit bacterial acyl carrier protein phosphopantetheinyl transferase (acpS-pptase), disrupting fatty acid biosynthesis. To validate, perform enzyme inhibition assays (e.g., fluorescence-based PPTase activity kits) and compare IC₅₀ values against known inhibitors. Bacterial growth assays (MIC determination in nutrient broth) can corroborate antibacterial activity .
Advanced Research Questions
Q. How can substitution reactions at the chlorinated positions be optimized for derivatization?
- Methodological Answer :
- Nucleophilic Aromatic Substitution : Replace Cl with nucleophiles (e.g., amines, alkoxides) using polar aprotic solvents (DMF, DMSO) and catalysts like CuI or Pd(PPh₃)₄. Monitor reaction progress via TLC and optimize temperature (80–120°C) to balance reactivity vs. decomposition .
- Metal-Catalyzed Cross-Coupling : Use Buchwald-Hartwig amination to introduce aryl amines at the chloro site. Screen ligands (e.g., XPhos, BINAP) to enhance yield .
Q. How should contradictory data on biological activity be resolved?
- Methodological Answer :
- Dose-Response Reproducibility : Replicate assays (e.g., enzyme inhibition, cytotoxicity) across independent labs with standardized protocols (e.g., fixed DMSO concentrations ≤1%).
- Structural Confirmation : Re-analyze batches via LC-MS to rule out impurities or degradation (e.g., hydrolysis of sulfonamide).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding mode consistency across analogs and identify key residues (e.g., Arg/Lys in PPTase active sites) .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Deuterium Incorporation : Replace labile H atoms (e.g., NH in sulfonamide) with deuterium to slow CYP450-mediated oxidation.
- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate, cleaved enzymatically in target tissues.
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to identify metabolic hotspots .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Methodological Answer :
- Analog Libraries : Synthesize derivatives with variations in:
- Trifluoromethyl position (3- vs. 5-pyridinyl).
- Sulfonamide substituents (e.g., 4-CF₃ vs. 4-NO₂).
- High-Throughput Screening : Test analogs in 96-well plates for enzyme inhibition (IC₅₀) and cytotoxicity (CC₅₀ in HEK293 cells).
- QSAR Modeling : Use Gaussian or Schrödinger to correlate electronic parameters (HOMO/LUMO, logP) with activity .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
